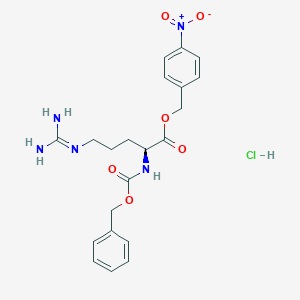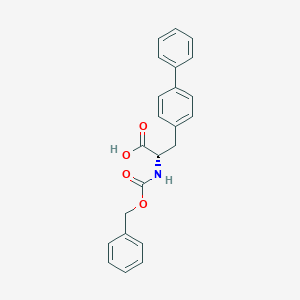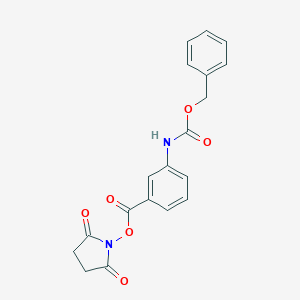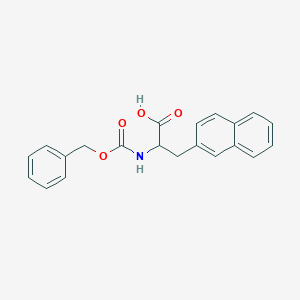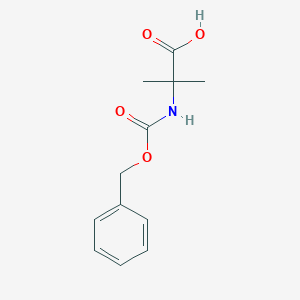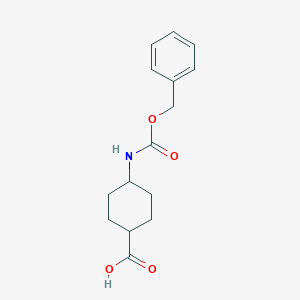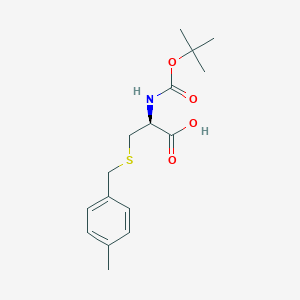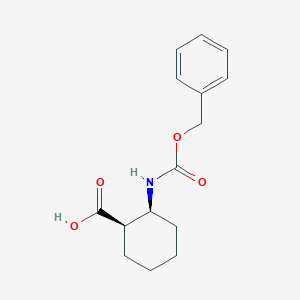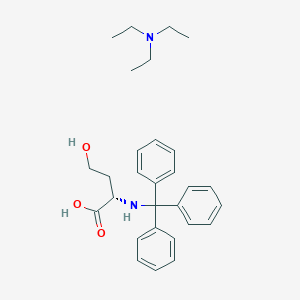
Suc-gly-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Suc-gly-NH2 and similar compounds has been explored in various studies . For instance, one study discussed the synthesis and biological applications of collagen-model triple-helical peptides . Another study described a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could potentially be applied to the analysis of Suc-gly-NH2 oligomerization .Molecular Structure Analysis
The molecular structure of Suc-gly-NH2 has been analyzed in several studies . For example, one study used triple-helical peptides (THPs) as collagen models to explore all aspects of collagen structural biochemistry . Another study performed a normal mode calculation for Pro-Leu-Gly-NH2 in its crystalline type II beta-turn structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Suc-gly-NH2 have been described in several sources . For instance, PubChem provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Applications De Recherche Scientifique
Antioxidant Applications
Suc-gly-NH2 has been found to have potential applications in the field of antioxidants . Antioxidant peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research . Suc-gly-NH2, as an antioxidant peptide, could be used in these fields after being screened and identified .
Food Science Applications
In the field of food science, Suc-gly-NH2 has been used in the screening of antioxidant peptides . The antioxidant peptides were collected from an egg-derived proteins database, of which the binding ability to the Keap1 ligand was investigated by molecular docking . This shows the potential of Suc-gly-NH2 in improving the nutritional value and health benefits of food products.
Pharmaceutical Applications
Suc-gly-NH2 has shown potential in the pharmaceutical industry . The compound H-Tyr-D-Arg-Phe-Gly-NH2, a synthetic derivative of dermorphine, was selected for development as a potential analgesic drug . The close similarity of its structure to that of natural peptides and its presumed mechanism of interaction with μ-opioid receptors and their subsequent desensitization was analogous to those of endogenous peptides .
Pain Management Applications
The analgesic effect of Suc-gly-NH2 has been evaluated in the tail-flick test in mice after a single subcutaneous (s.c.) injection . Taphalgin significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg . The analgesic effect of a single s.c. injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Cosmetics Applications
Antioxidant peptides like Suc-gly-NH2 have broad applications in the cosmetics industry . They can be used in the formulation of skincare products to provide antioxidant benefits, which can help protect the skin from damage caused by free radicals .
Material Science Applications
Although not directly related to Suc-gly-NH2, the construction of multifunctional NH2-UiO-66 metal organic framework provides an interesting perspective on the potential applications of amino-functionalized compounds . Such materials have been widely investigated for various applications owing to their excellent adjustability, higher aqueous stability and optical activity .
Mécanisme D'action
Target of Action
Suc-gly-NH2, also known as a tachykinin, primarily targets the neurokinin-1 receptor (NK1R), a G protein-coupled receptor . This receptor is involved in various physiological functions such as inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .
Mode of Action
The interaction of Suc-gly-NH2 with its primary target, the neurokinin-1 receptor, initiates and activates signaling pathways involved in various biological processes . The consensus C-termini of the peptide agonists share a conserved binding mode to NK1R, while the divergent N-termini of the peptides confer the preferential binding of the agonist to NK1R .
Biochemical Pathways
The interaction of Suc-gly-NH2 with the neurokinin-1 receptor affects various biochemical pathways. These include pathways involved in carcinogenesis such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The canonical Wnt signaling cascade, an important transduction pathway that regulates cell survival, proliferation, progression, and metastasis through the activation of β-catenin, is also affected .
Pharmacokinetics
The pharmacokinetics of Suc-gly-NH2, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .
Result of Action
The molecular and cellular effects of Suc-gly-NH2’s action are diverse. It has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . Furthermore, it may contribute to triggering a variety of effector mechanisms including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .
Action Environment
The action, efficacy, and stability of Suc-gly-NH2 can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can interact with Suc-gly-NH2 and affect its action . .
Propriétés
IUPAC Name |
4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFVFQEJADKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-gly-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

